molecular formula C6H6F2N2 B12930748 (2,4-Difluoro-3-pyridyl)methanamine

(2,4-Difluoro-3-pyridyl)methanamine

Katalognummer: B12930748
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: RYOXOBGWYZZBCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Difluoro-3-pyridyl)methanamine is a fluorinated pyridine derivative with the chemical formula C6H6F2N2. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of fluorine atoms in the pyridine ring enhances its chemical reactivity and stability, making it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-3-pyridyl)methanamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with sodium azide can yield 3,5-difluoro-2,4,6-triazidopyridine, which can be further reduced to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Difluoro-3-pyridyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium fluoride, and other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

(2,4-Difluoro-3-pyridyl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2,4-Difluoro-3-pyridyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,4-Difluoro-3-pyridyl)methanamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and stability compared to its mono-fluorinated or non-fluorinated counterparts. This makes it a valuable compound for specific applications where enhanced reactivity and stability are desired.

Eigenschaften

Molekularformel

C6H6F2N2

Molekulargewicht

144.12 g/mol

IUPAC-Name

(2,4-difluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2

InChI-Schlüssel

RYOXOBGWYZZBCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1F)CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.